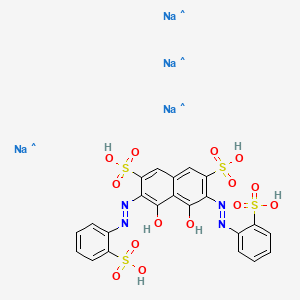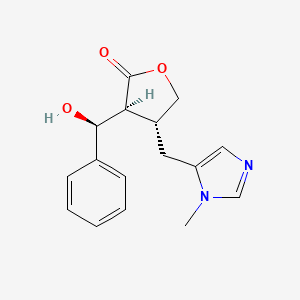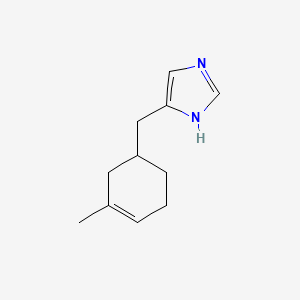
Methyl 2-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O3. It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetate typically involves the reaction of 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazinone derivatives.
Scientific Research Applications
Methyl 2-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of Methyl 2-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetate is not fully understood. it is believed to interact with specific molecular targets in cells, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit certain enzymatic pathways or modulate receptor activity, resulting in its pharmacological properties.
Comparison with Similar Compounds
- Methyl 2-(6-hydroxy-3-oxo-2,3-dihydropyridazin-4-yl)acetate
- Methyl 2-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)propanoate
Comparison: Methyl 2-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The hydroxyl derivative, for example, may have different solubility and reactivity profiles, while the propanoate derivative may exhibit variations in its pharmacokinetic properties.
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 2-(3-chloro-6-oxo-1H-pyridazin-5-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-6(11)3-4-2-5(8)9-10-7(4)12/h2H,3H2,1H3,(H,10,12) |
InChI Key |
XWGANMQUEIOLBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=NNC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


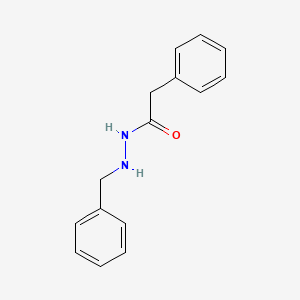
![1,3-Difluorodibenzo[b,d]furan](/img/structure/B12817177.png)
![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)
![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)
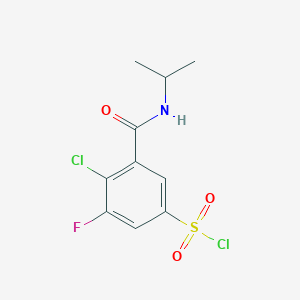
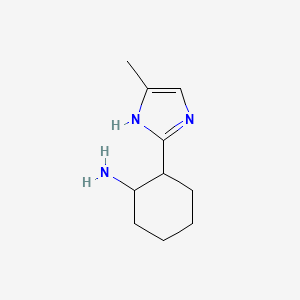
![(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone](/img/structure/B12817214.png)


